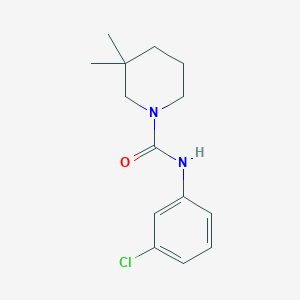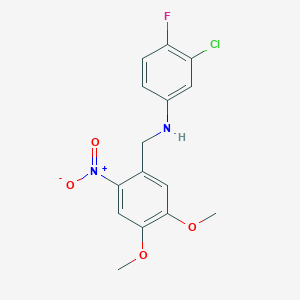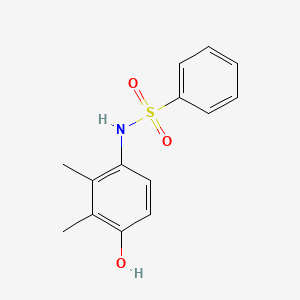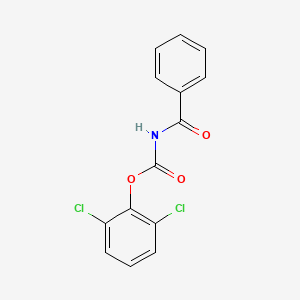
2,6-dichlorophenyl benzoylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dichlorophenyl benzoylcarbamate, also known as dichlorphenamide, is a chemical compound used in scientific research for its pharmacological properties. It belongs to the class of sulfonamide diuretics and is primarily used as a carbonic anhydrase inhibitor.
作用機序
The mechanism of action of 2,6-dichlorophenyl benzoylcarbamate is primarily related to its ability to inhibit carbonic anhydrase. Carbonic anhydrase is an enzyme that is involved in the production of bicarbonate ions, which are important for maintaining the pH balance in the body. By inhibiting carbonic anhydrase, this compound helps to decrease the production of bicarbonate ions, which can lead to a decrease in intraocular pressure and a decrease in seizure activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit carbonic anhydrase. This inhibition leads to a decrease in the production of bicarbonate ions, which can lead to a decrease in intraocular pressure and a decrease in seizure activity. Additionally, this compound has been shown to have diuretic effects, which can help to decrease fluid retention in the body.
実験室実験の利点と制限
One of the main advantages of using 2,6-dichlorophenyl benzoylcarbamate in lab experiments is its ability to inhibit carbonic anhydrase. This makes it a useful tool for studying the role of carbonic anhydrase in various physiological processes. Additionally, this compound has been shown to have a relatively low toxicity, making it a safe compound to use in lab experiments.
One of the main limitations of using this compound in lab experiments is its specificity. As a carbonic anhydrase inhibitor, it may not be effective in studying other physiological processes that are not related to carbonic anhydrase. Additionally, its diuretic effects may interfere with certain experiments that require the maintenance of fluid balance in the body.
将来の方向性
There are several future directions for the use of 2,6-dichlorophenyl benzoylcarbamate in scientific research. One potential area of research is the development of more specific carbonic anhydrase inhibitors that can target specific isoforms of the enzyme. Additionally, this compound may be useful in the treatment of other conditions that are related to carbonic anhydrase activity, such as metabolic acidosis and cystic fibrosis.
Conclusion:
In conclusion, this compound is a useful compound in scientific research due to its pharmacological properties as a carbonic anhydrase inhibitor. Its ability to decrease intraocular pressure and seizure activity make it a useful tool in the treatment of glaucoma and epilepsy. While it has limitations in terms of its specificity and diuretic effects, it remains a valuable compound for studying the role of carbonic anhydrase in various physiological processes.
合成法
The synthesis of 2,6-dichlorophenyl benzoylcarbamate involves the reaction of 2,6-dichlorophenol with phosgene to form 2,6-dichlorobenzoyl chloride. This intermediate is then reacted with ammonium carbonate to produce the final product, this compound.
科学的研究の応用
2,6-dichlorophenyl benzoylcarbamate has been extensively used in scientific research for its pharmacological properties. It is primarily used as a carbonic anhydrase inhibitor and has been shown to be effective in the treatment of glaucoma and epilepsy. Additionally, it has been used in the treatment of altitude sickness, as it helps to decrease the symptoms associated with this condition.
特性
IUPAC Name |
(2,6-dichlorophenyl) N-benzoylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO3/c15-10-7-4-8-11(16)12(10)20-14(19)17-13(18)9-5-2-1-3-6-9/h1-8H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUYEXHXIKEELC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)OC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

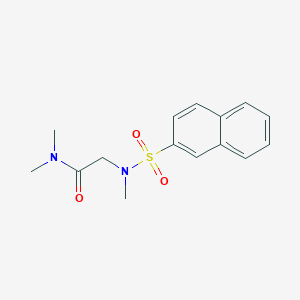


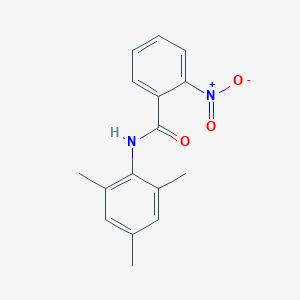
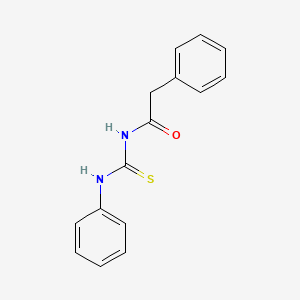
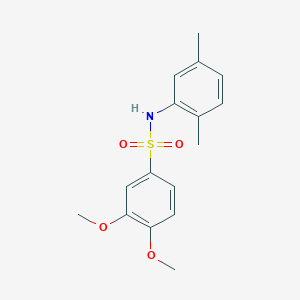
![2-({[(3-chlorophenyl)amino]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5837406.png)

![N-(5-chloro-2-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5837414.png)
